Asoprisnil

Description

This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 6 investigational indications.

structure in first source

Properties

IUPAC Name |

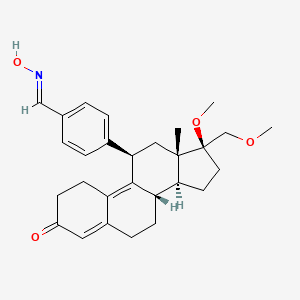

(8S,11R,13S,14S,17S)-11-[4-[(E)-hydroxyiminomethyl]phenyl]-17-methoxy-17-(methoxymethyl)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H35NO4/c1-27-15-24(19-6-4-18(5-7-19)16-29-31)26-22-11-9-21(30)14-20(22)8-10-23(26)25(27)12-13-28(27,33-3)17-32-2/h4-7,14,16,23-25,31H,8-13,15,17H2,1-3H3/b29-16+/t23-,24+,25-,27-,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJMNAFGEUJBOCE-MEQIQULJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C3=C4CCC(=O)C=C4CCC3C1CCC2(COC)OC)C5=CC=C(C=C5)C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@H](C3=C4CCC(=O)C=C4CC[C@H]3[C@@H]1CC[C@]2(COC)OC)C5=CC=C(C=C5)/C=N/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H35NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40904033 | |

| Record name | Asoprisnil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40904033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

449.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199396-76-4 | |

| Record name | Asoprisnil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=199396-76-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Asoprisnil [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0199396764 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Asoprisnil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06680 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Asoprisnil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40904033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ASOPRISNIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72W09924WP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Asoprisnil's Interaction with Progesterone Receptor Isoforms: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asoprisnil (J867) is a selective progesterone receptor modulator (SPRM) that has been investigated for its therapeutic potential in gynecological disorders such as uterine fibroids and endometriosis.[1][2][3][4] Its mechanism of action is centered on its interaction with the progesterone receptor (PR), a nuclear receptor that exists in two main isoforms, progesterone receptor A (PRA) and progesterone receptor B (PRB).[5] These isoforms are transcribed from the same gene but have distinct transcriptional activities, contributing to the tissue-specific effects of progesterone and its modulators. This technical guide provides an in-depth analysis of this compound's binding affinity for progesterone receptor isoforms, drawing upon available preclinical and clinical data.

This compound's Binding Affinity for the Progesterone Receptor

This compound demonstrates a high binding affinity for the human progesterone receptor. While specific quantitative data on its binding to individual isoforms (PRA and PRB) is not extensively detailed in publicly available literature, the high degree of conservation in the ligand-binding domains of PRA and PRB suggests that the binding affinity is likely to be similar for both.

Available quantitative data for the binding of this compound and other relevant ligands to the progesterone receptor are summarized below.

| Ligand | Receptor Source | Binding Affinity (Ki) [nM] | Reference |

| This compound | Human Progesterone Receptor | 0.85 ± 0.01 | |

| Progesterone | Human Progesterone Receptor | 4.3 ± 1.0 | |

| RU486 (Mifepristone) | Human Progesterone Receptor | 0.82 ± 0.01 |

Note: The Ki value for this compound was determined for the human progesterone receptor without differentiation between isoforms.

Qualitative studies have also shown that this compound exhibits a higher binding affinity for the rabbit uterine progesterone receptor than progesterone itself.

Experimental Protocols

The determination of binding affinity for nuclear receptors like the progesterone receptor typically involves competitive binding assays. A common methodology is the radioligand binding assay.

General Protocol for Radioligand Competitive Binding Assay:

-

Preparation of Receptor: Progesterone receptors (either full-length or the ligand-binding domain) are expressed in a suitable system (e.g., insect cells or E. coli) and purified.

-

Radioligand Selection: A radiolabeled progestin with high affinity for the PR, such as [3H]-promegestone (R5020), is used.

-

Competition Reaction: A constant concentration of the radioligand and the receptor preparation are incubated with increasing concentrations of the unlabeled competitor ligand (e.g., this compound).

-

Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the free radioligand. This can be achieved through various methods, including filtration through glass fiber filters or scintillation proximity assay (SPA).

-

Quantification: The amount of bound radioactivity is measured using a scintillation counter.

-

Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

- 1. researchgate.net [researchgate.net]

- 2. Therapeutic potential for the selective progesterone receptor modulator this compound in the treatment of leiomyomata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Selective progesterone receptor modulator development and use in the treatment of leiomyomata and endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Safety and efficacy of the selective progesterone receptor modulator this compound for heavy menstrual bleeding with uterine fibroids: pooled analysis of two 12-month, placebo-controlled, randomized trials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selective Progesterone Receptor Modulators—Mechanisms and Therapeutic Utility - PMC [pmc.ncbi.nlm.nih.gov]

Asoprisnil in Animal Models: A Deep Dive into Preclinical Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Abstract

Asoprisnil (J867) is a selective progesterone receptor modulator (SPRM) that has been extensively studied for its potential therapeutic applications in gynecological conditions. Its unique profile as a mixed progesterone receptor agonist and antagonist confers tissue-selective effects, making it a compound of significant interest. This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound in various animal models, presenting key data in a structured format to facilitate research and development. Detailed experimental protocols for pivotal studies are outlined, and signaling pathways and experimental workflows are visualized to enhance understanding.

Introduction

This compound is a member of the 11β-benzaldoxime substituted estratrienes class of compounds. These compounds are characterized by their partial agonist and antagonist activities on the progesterone receptor (PR). The preclinical development of this compound involved a range of in vitro and in vivo studies in various animal models to elucidate its mechanism of action, efficacy, and safety profile. This document synthesizes the available data from these preclinical investigations.

Pharmacodynamics

The pharmacodynamic profile of this compound is defined by its interaction with steroid receptors and its subsequent effects on target tissues.

Receptor Binding Affinity

This compound and its primary metabolite, J912, demonstrate a high and selective affinity for the progesterone receptor. Their binding affinity for other steroid receptors is considerably lower, which is indicative of a reduced potential for off-target effects.

Table 1: Receptor Binding Profile of this compound

| Receptor | Relative Binding Affinity |

| Progesterone Receptor (PR) | High |

| Glucocorticoid Receptor (GR) | Moderate |

| Androgen Receptor (AR) | Low |

| Estrogen Receptor (ER) | No Affinity |

| Mineralocorticoid Receptor (MR) | No Affinity |

In Vivo Pharmacodynamic Effects

The tissue-selective effects of this compound have been demonstrated in a variety of animal models.

Table 2: Summary of In Vivo Pharmacodynamic Effects of this compound in Animal Models

| Animal Model | Key Pharmacodynamic Effects | Reference |

| Rabbit | Exhibits both partial agonist and antagonist effects on the endometrium. | [1] |

| Guinea Pig | Induces mucification of the vagina and demonstrates pronounced anti-uterotrophic effects. Shows only marginal labor-inducing activity. | [1] |

| Rat | Displays weak androgenic and anti-androgenic properties. | [1] |

| Cynomolgus Monkey | Abolishes the menstrual cycle and induces endometrial atrophy. | [1] |

| Mouse | Inhibits embryo implantation. | [2] |

Signaling Pathway

This compound, as a selective progesterone receptor modulator, exerts its effects by binding to the progesterone receptor. This binding event leads to a conformational change in the receptor, which then translocates to the nucleus and binds to progesterone response elements (PREs) on the DNA. This interaction modulates the transcription of target genes, leading to either agonistic or antagonistic effects depending on the cellular context and the presence of co-regulators.

Diagram of the this compound signaling cascade.

Pharmacokinetics

Table 3: Metabolism of this compound in Animal Models

| Species | Major Metabolite | Metabolic Pathway | Qualitative Similarity to Humans |

| Mouse, Rat, Dog, Guinea Pig, Monkey | J912 | 17β-O-demethylation | Yes |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of preclinical studies. The following sections outline the protocols for key pharmacodynamic assays used in the evaluation of this compound.

McPhail Assay for Progestational and Antiprogestational Activity

The McPhail test in rabbits is a classical method to assess the progestational and antiprogestational activity of a compound.

-

Animals: Immature female rabbits.

-

Procedure:

-

Ovariectomize the rabbits.

-

Prime the animals with a daily subcutaneous injection of estradiol for 6 days to induce endometrial proliferation.

-

Administer the test compound (this compound) subcutaneously for 5 consecutive days, either alone (for agonist activity) or in combination with progesterone (for antagonist activity).

-

Euthanize the animals on the day after the last treatment.

-

Collect the uteri and fix them in Bouin's solution.

-

Process the uterine tissue for histological examination.

-

Score the degree of endometrial proliferation on the McPhail scale (1 to 4).

-

-

Data Analysis: Compare the McPhail scores of the treatment groups to the control groups to determine the progestational or antiprogestational activity.

Hershberger Bioassay for Androgenic and Antiandrogenic Activity

The Hershberger assay is an in vivo screening test in rats to evaluate a substance for androgenic or antiandrogenic activity.

-

Animals: Peripubertal male rats, castrated at approximately 42 days of age.

-

Procedure:

-

Allow a post-castration recovery period of 7-10 days.

-

Administer the test substance (this compound) daily for 10 consecutive days via oral gavage or subcutaneous injection.

-

For testing anti-androgenic activity, co-administer the test substance with a reference androgen agonist (e.g., testosterone propionate).

-

Euthanize the animals approximately 24 hours after the final dose.

-

Dissect and weigh the five androgen-dependent tissues: ventral prostate, seminal vesicles (including coagulating glands and fluids), levator ani-bulbocavernosus muscle, Cowper's glands, and the glans penis.

-

-

Data Analysis: A statistically significant increase in the weights of at least two of the five tissues indicates androgenic activity. A statistically significant decrease in the weights of at least two of the five tissues in the presence of a reference androgen indicates antiandrogenic activity.

Workflow of the Hershberger bioassay.

Anti-Uterotrophic Assay in Guinea Pigs

This assay assesses the ability of a compound to inhibit estrogen-induced uterine growth.

-

Animals: Ovariectomized guinea pigs.

-

Procedure:

-

Administer estradiol to stimulate uterine growth.

-

Concurrently administer the test compound (this compound) at various doses.

-

After a set treatment period, euthanize the animals.

-

Dissect and weigh the uteri.

-

-

Data Analysis: Compare the uterine weights of the this compound-treated groups to the estrogen-only control group to determine the anti-uterotrophic effect.

Conclusion

The preclinical studies of this compound in various animal models have been instrumental in characterizing its unique pharmacodynamic profile as a selective progesterone receptor modulator. These studies have demonstrated its tissue-selective partial agonist and antagonist effects, providing a strong rationale for its clinical development for gynecological disorders. While comprehensive, publicly available quantitative pharmacokinetic data across all species remains limited, the qualitative metabolic profile appears consistent. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field of steroid hormone receptor modulation and drug development. Further investigation and publication of detailed pharmacokinetic parameters would be beneficial for a more complete understanding of this compound's disposition in these preclinical species.

References

- 1. This compound (J867): a selective progesterone receptor modulator for gynecological therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Postcoital administration of this compound inhibited embryo implantation and disturbed ultrastructure of endometrium in implantation window in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

In vitro characterization of Asoprisnil as a selective progesterone receptor modulator

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Asoprisnil (J867) is a selective progesterone receptor modulator (SPRM) that has been extensively studied for its potential therapeutic applications in gynecological disorders. Its unique pharmacological profile, characterized by a mix of progesterone receptor (PR) agonist and antagonist activities, is dependent on the cellular and tissue context. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, presenting key quantitative data on its receptor binding affinity and functional activity. Detailed methodologies for the pivotal experiments are outlined to facilitate the replication and further investigation of this compound. Furthermore, signaling pathways, experimental workflows, and the molecular mechanism of action are visualized through detailed diagrams to offer a clear and concise understanding of this compound's in vitro properties.

Receptor Binding Affinity

The initial in vitro characterization of a novel compound involves determining its binding affinity and selectivity for its intended target receptor, as well as for other related receptors to assess potential off-target effects. For this compound, this involved competitive radioligand binding assays to determine its inhibition constant (Ki) and relative binding affinity (RBA) for the progesterone receptor (PR) and other steroid hormone receptors.

Data Presentation: Receptor Binding Affinity

The following table summarizes the quantitative data on the binding affinity of this compound and its major metabolite, J912, in comparison to the natural ligand progesterone and the well-known PR antagonist RU486 (mifepristone).

| Compound | Progesterone Receptor (PR) | Glucocorticoid Receptor (GR) | Androgen Receptor (AR) | Estrogen Receptor (ER) | Mineralocorticoid Receptor (MR) |

| This compound (J867) | Ki: 0.85 ± 0.01 nM [1] RBA: 299 ± 52% | Moderate Affinity RBA: 77 ± 12% | Low Affinity RBA: 10.3 ± 0.7% | No Affinity RBA: <0.1% | No Affinity RBA: <0.1% |

| J912 (Metabolite) | High Affinity RBA: 165 ± 16% | Moderate Affinity RBA: 76 ± 5% | Low Affinity RBA: 4.2 ± 0.2% | No Affinity RBA: <0.1% | No Affinity RBA: <0.1% |

| Progesterone | Ki: 4.3 ± 1.0 nM [1] RBA: 100% | - | - | - | - |

| RU486 (Mifepristone) | Ki: 0.82 ± 0.01 nM [1] | High Affinity | - | - | - |

Relative Binding Affinity (RBA) is expressed as a percentage relative to progesterone (for PR) or the respective reference ligand for other receptors (dexamethasone for GR, methyltrienolone for AR, estradiol for ER, and aldosterone for MR).

As the data indicates, this compound exhibits a high binding affinity for the progesterone receptor, comparable to that of the antagonist RU486 and approximately three times greater than that of progesterone itself.[2] Both this compound and its metabolite J912 demonstrate a desirable selectivity profile with only moderate to low affinity for other steroid receptors and no significant binding to the estrogen or mineralocorticoid receptors.[3]

Experimental Protocol: Competitive Radioligand Binding Assay

This assay is designed to determine the affinity of a test compound for a receptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Materials:

-

Receptor Source: Cytosolic fractions from target tissues (e.g., rabbit uterus for PR, rat thymus for GR, rat prostate for AR) or cells expressing the receptor of interest.

-

Radioligand: A high-affinity, radioactively labeled ligand for the receptor (e.g., [³H]-ORG 2058 for PR).

-

Test Compounds: this compound, J912, and reference compounds (progesterone, RU486).

-

Assay Buffer: Tris-based buffer containing protease inhibitors.

-

Scintillation Cocktail and Counter.

Methodology:

-

Preparation of Receptor Homogenates: Target tissues are homogenized in ice-cold buffer and centrifuged to obtain a cytosolic fraction containing the receptors.

-

Competitive Binding Reaction: A constant concentration of the radioligand and varying concentrations of the unlabeled test compound are incubated with the receptor preparation.

-

Incubation: The reaction mixtures are incubated at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

-

Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the unbound radioligand, typically by filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The data is plotted as the percentage of specific binding versus the log concentration of the competitor. The IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

In Vitro Functional Activity

Following the confirmation of binding, the functional consequences of this interaction are assessed through a variety of in vitro assays. These assays are crucial for determining whether a compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or a partial agonist/antagonist.

Data Presentation: Functional In Vitro Activity of this compound

The table below summarizes the key findings from in vitro functional assays characterizing this compound's activity.

| Cell Line | Assay | Agonist Activity | Antagonist Activity |

| T47D (Human Breast Cancer) | Alkaline Phosphatase Induction | No agonist activity observed. | Demonstrated progesterone antagonist activity. Relative antiprogestagenic activity was 69 ± 29% compared to mifepristone. |

| T47D (Human Breast Cancer) | PR-B Transfection Assay | No agonism detected. | Antagonistic effects observed. |

| Rat Leiomyoma ELT3 Cells | Cyclooxygenase (COX) Activity & COX-2 Gene Expression | Partial progesterone-like inhibition. | - |

| T47D (Human Breast Cancer) | Gene Expression (Sgk-1, PPL) | Weakly activated gene expression. | Antagonized progesterone-induced gene expression. |

These results highlight the mixed agonist/antagonist profile of this compound, a hallmark of SPRMs. In some cellular contexts and for certain endpoints (e.g., alkaline phosphatase induction in T47D cells), it acts as a pure antagonist. In other contexts, it can exhibit partial agonist activity.

Experimental Protocols: Key Functional Assays

a) Progesterone Receptor Transactivation Assay (Luciferase Reporter Assay)

This assay measures the ability of a compound to activate or inhibit the transcriptional activity of the progesterone receptor.

Materials:

-

Cell Line: A suitable host cell line that does not endogenously express PR (e.g., CV-1 monkey kidney cells) or a PR-positive line (e.g., T47D).

-

Expression Vectors: Plasmids encoding the human progesterone receptor (PR-A or PR-B).

-

Reporter Vector: A plasmid containing a progesterone-responsive element (PRE) linked to a reporter gene, such as firefly luciferase.

-

Transfection Reagent.

-

Luciferase Assay Reagent.

-

Luminometer.

Methodology:

-

Cell Culture and Transfection: Cells are seeded in multi-well plates and co-transfected with the PR expression vector and the PRE-luciferase reporter vector.

-

Compound Treatment: After an incubation period to allow for receptor expression, the cells are treated with varying concentrations of this compound (for agonist testing) or with a fixed concentration of progesterone in the presence of varying concentrations of this compound (for antagonist testing).

-

Incubation: Cells are incubated with the compounds for a specified period (e.g., 24 hours).

-

Cell Lysis and Luciferase Assay: The cells are lysed, and the luciferase assay reagent is added to the cell lysates.

-

Measurement: The light produced by the luciferase reaction is measured using a luminometer.

-

Data Analysis: Agonist activity is determined by the increase in luciferase expression compared to a vehicle control. Antagonist activity is determined by the decrease in progesterone-induced luciferase expression.

b) Alkaline Phosphatase Induction Assay in T47D Cells

T47D human breast cancer cells endogenously express high levels of the progesterone receptor. Progestogens induce the synthesis of alkaline phosphatase in these cells, providing a functional endpoint to assess PR activity.

Materials:

-

T47D Cells.

-

Cell Culture Medium.

-

Test Compounds: this compound and progesterone.

-

Alkaline Phosphatase Substrate (e.g., p-nitrophenyl phosphate - pNPP).

-

Spectrophotometer.

Methodology:

-

Cell Seeding: T47D cells are plated in multi-well plates.

-

Compound Treatment: Cells are treated with different concentrations of this compound (agonist mode) or with progesterone plus varying concentrations of this compound (antagonist mode).

-

Incubation: The cells are incubated for a period sufficient to induce alkaline phosphatase expression (e.g., 72 hours).

-

Enzyme Assay: The cell culture medium is removed, and the cells are lysed. The alkaline phosphatase substrate is added, and the reaction is incubated.

-

Measurement: The product of the enzymatic reaction (e.g., p-nitrophenol) is quantified by measuring the absorbance at a specific wavelength (e.g., 405 nm).

-

Data Analysis: The change in absorbance is proportional to the alkaline phosphatase activity.

Visualizing the Molecular and Experimental Landscape

To further elucidate the in vitro characterization of this compound, the following diagrams visualize the progesterone receptor signaling pathway, the experimental workflow for characterizing an SPRM, and the molecular mechanism underlying this compound's mixed agonist/antagonist activity.

Caption: Progesterone Receptor Signaling Pathway.

Caption: Experimental Workflow for SPRM Characterization.

Caption: this compound's Mixed Agonist/Antagonist Mechanism.

Conclusion

The in vitro characterization of this compound reveals it to be a potent and selective progesterone receptor modulator. Its high binding affinity for the PR, coupled with a favorable selectivity profile, establishes it as a specific ligand. The functional assays confirm its classification as an SPRM, demonstrating a complex profile of mixed agonist and antagonist activities that are dependent on the specific cellular context and the endpoints measured. This tissue- and gene-specific activity is thought to be mediated by the unique conformation that this compound induces in the progesterone receptor upon binding, leading to differential recruitment of coactivators and corepressors. The detailed methodologies and comprehensive data presented in this guide provide a solid foundation for further research into this compound and the development of next-generation SPRMs for gynecological therapies.

References

The Rise and Fall of Asoprisnil: A Technical History

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

Asoprisnil (J867) emerged as a promising, first-in-class selective progesterone receptor modulator (SPRM) for the treatment of gynecological disorders such as uterine fibroids and endometriosis.[1][2] Developed through a dedicated drug discovery program, this compound's unique mixed progesterone agonist and antagonist profile offered the potential for a novel, tissue-selective therapeutic approach.[1][3] This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and clinical evaluation of this compound, culminating in the reasons for its discontinued development.

Discovery and Preclinical Development

The quest for a progesterone receptor (PR) ligand with a distinct profile from existing progestins and antiprogestins led to the synthesis of a series of 11β-benzaldoxime-substituted steroidal compounds.[1] This program aimed to identify molecules with a mosaic of progesterone agonist and antagonist effects. This compound was selected as the prototype from this series based on its favorable preclinical profile.

Receptor Binding Profile

This compound and its major metabolite, J912, demonstrated a high binding affinity for the progesterone receptor (PR). The compound exhibited a desirable selectivity profile, with moderate affinity for the glucocorticoid receptor (GR), low affinity for the androgen receptor (AR), and no significant binding to estrogen or mineralocorticoid receptors.

Table 1: Receptor Binding Affinity of this compound

| Receptor | Binding Affinity | Reference |

| Progesterone Receptor (PR) | High | |

| Glucocorticoid Receptor (GR) | Moderate | |

| Androgen Receptor (AR) | Low | |

| Estrogen Receptor (ER) | No binding affinity | |

| Mineralocorticoid Receptor (MR) | No binding affinity |

Preclinical Pharmacology

In vivo animal models were crucial in characterizing the unique pharmacodynamic effects of this compound.

-

Rabbit Endometrium (McPhail Test): Both this compound and its metabolite J912 induced partial agonist and antagonist effects on the rabbit endometrium.

-

Guinea Pig Models: this compound induced mucification of the guinea pig vagina and demonstrated pronounced anti-uterotrophic effects. Unlike progesterone antagonists, it showed only marginal labor-inducing activity during mid-pregnancy.

-

Rat Models: In male rats, this compound exhibited weak androgenic and anti-androgenic properties. In the rat uterotrophic assay, it did not show a progesterone-like ability to oppose estrogen.

-

Non-human Primates: In cynomolgus monkeys, this compound treatment led to the abolishment of menstrual cyclicity and induced endometrial atrophy, demonstrating its potent effect on the primate endometrium.

Mechanism of Action

This compound's tissue-selective effects are a result of its unique interaction with the progesterone receptor. As an SPRM, it modulates the receptor's conformation upon binding, leading to differential recruitment of co-activators and co-repressors to the promoter regions of target genes. This results in a mixed agonist/antagonist activity that is dependent on the specific cell and tissue context.

In cultured uterine leiomyoma cells, this compound was shown to inhibit proliferation and induce apoptosis, effects that were not observed in normal myometrial cells. This cell-type-specific action was a key aspect of its therapeutic potential. The apoptotic effect is mediated, at least in part, through the activation of the TNF-related apoptosis-inducing ligand (TRAIL) signaling pathway. This compound upregulates the expression of TRAIL and its receptors, DR4 and DR5, and activates downstream caspases, leading to programmed cell death. Furthermore, it has been shown to decrease the expression of the anti-apoptotic protein Bcl-2.

References

- 1. The effects of the selective progesterone receptor modulator this compound on the morphology of uterine tissues after 3 months treatment in patients with symptomatic uterine leiomyomata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. trial.medpath.com [trial.medpath.com]

Asoprisnil's Differential Effects on Endometrial and Myometrial Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asoprisnil (J867) is a selective progesterone receptor modulator (SPRM) that has demonstrated significant tissue-specific effects on the uterus, positioning it as a therapeutic candidate for uterine fibroids and endometriosis.[1][2][3] As a compound with mixed progesterone agonist and antagonist properties, its mechanism of action is complex, leading to distinct outcomes in endometrial and myometrial cells.[1][4] This technical guide provides an in-depth analysis of this compound's effects on these cell types, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways.

Core Mechanism of Action

This compound's tissue selectivity is attributed to its differential interaction with progesterone receptor (PR) isoforms, PR-A and PR-B. PR-B is primarily responsible for the proliferative effects in the endometrium, while PR-A can inhibit the responsiveness to estradiol. This compound's partial agonist-antagonist activity allows it to modulate PR function in a tissue-specific manner, leading to antiproliferative and pro-apoptotic effects in uterine fibroid (leiomyoma) cells while having minimal impact on normal myometrial cells.

Effects on Endometrial Cells

This compound primarily exerts an antagonistic and antiproliferative effect on the endometrium. This leads to a reduction in endometrial proliferation and the induction of amenorrhea, a key therapeutic benefit for conditions like heavy menstrual bleeding associated with uterine fibroids.

Clinical studies have shown that daily administration of this compound leads to a dose- and time-dependent decrease in proliferative patterns and an increase in quiescent or minimally stimulated endometrium. However, long-term treatment has been associated with an increase in endometrial thickness, characterized by cystic changes, which necessitates careful monitoring.

Quantitative Effects on the Endometrium

| Parameter | Dosage | Duration | Observation | Source |

| Endometrial Thickness | 10 mg & 25 mg | 12 months | ~2 mm increase compared to placebo (P < 0.01) | |

| Endometrial Thickness | 10 mg & 25 mg | 24 months | Mean increase of 3.4 mm and 6.2 mm, respectively | |

| Endometrial Histology | 10 mg & 25 mg | 12 months | Dose- and time-dependent decreases in proliferative patterns | |

| Menstrual Bleeding | 10 mg & 25 mg | 12 months | 66-78% and 83-93% of women achieved amenorrhea, respectively (P < 0.001 vs. placebo) | |

| Menstrual Bleeding | 25 mg | 12 weeks | 91% of patients experienced suppressed bleeding |

Effects on Myometrial and Leiomyoma Cells

This compound exhibits a selective antiproliferative and pro-apoptotic effect on uterine leiomyoma (fibroid) cells, while having a negligible effect on normal myometrial cells. This cellular specificity is a cornerstone of its therapeutic potential for treating uterine fibroids.

-

Inhibition of Proliferation: In vitro studies have demonstrated that this compound inhibits the proliferation of cultured leiomyoma cells without affecting myometrial cells. This is associated with a downregulation of growth factors and their receptors.

-

Induction of Apoptosis: this compound has been shown to induce apoptosis in leiomyoma cells by activating the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) signaling pathway. This is a key mechanism for reducing fibroid volume.

Quantitative Effects on Leiomyoma and Uterine Volume

| Parameter | Dosage | Duration | Observation | Source |

| Primary Fibroid Volume | 10 mg & 25 mg | 12 months | Median reduction of up to -48% and -63%, respectively (P < 0.001 vs. placebo) | |

| Uterine Volume | 10 mg & 25 mg | 12 months | Median reduction of up to -28% and -39%, respectively (P < 0.001 vs. placebo) |

This compound-Induced Apoptosis in Leiomyoma Cells: The TRAIL Pathway

This compound's pro-apoptotic effect in leiomyoma cells is mediated through the activation of the extrinsic apoptosis pathway involving TRAIL and its death receptors, DR4 and DR5.

Quantitative Changes in Apoptotic Pathway Proteins in Leiomyoma Cells

| Protein | This compound Concentration | Time Point | Observation | Source |

| TRAIL | ≥ 10⁻⁸ M | 24 h | Significant increase | |

| DR4 | ≥ 10⁻⁷ M | 8 h & 24 h | Significant increase | |

| DR5 | ≥ 10⁻⁷ M | 8 h & 24 h | Significant increase | |

| Cleaved Caspase-8 | ≥ 10⁻⁸ M | 24 h | Significant increase | |

| Cleaved Caspase-7 | ≥ 10⁻⁸ M | 24 h | Significant increase | |

| Cleaved Caspase-3 | 10⁻⁸ M & 10⁻⁷ M | 24 h | Significant increase | |

| XIAP | 10⁻⁶ M | 4 h | Significant decrease |

Notably, these changes in protein levels were not observed in cultured myometrial cells treated with this compound.

Signaling Pathway and Experimental Workflow Diagrams

Caption: this compound-induced apoptotic signaling pathway in leiomyoma cells.

Caption: Experimental workflow for in vitro analysis of this compound's effects.

Experimental Protocols

Cell Culture and Treatment

The following protocol is a synthesized representation based on methodologies described in the cited literature.

-

Tissue Collection: Uterine leiomyoma and matching myometrial tissues are obtained from premenopausal women undergoing hysterectomy.

-

Cell Isolation: Tissues are minced and digested with collagenase to isolate leiomyoma and myometrial cells.

-

Cell Culture: Isolated cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO₂ incubator.

-

Serum Starvation: Prior to treatment, subcultured cells are stepped down to serum-free conditions for 24 hours.

-

This compound Treatment: Cells are treated with graded concentrations of this compound (e.g., 10⁻⁹ to 10⁻⁶ M) or vehicle control for specified time periods (e.g., 4, 8, 24 hours).

Western Blot Analysis

This protocol outlines the key steps for quantifying protein expression levels.

-

Protein Extraction: Following treatment, cells are lysed to extract total protein. Protein concentration is determined using a standard assay (e.g., BCA protein assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Electrotransfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (TRAIL, DR4, DR5, cleaved caspases, XIAP, and a loading control like β-actin).

-

Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometric Analysis: The intensity of the protein bands is quantified using densitometry software, and the expression levels are normalized to the loading control.

Conclusion

This compound demonstrates a distinct and clinically relevant differential effect on endometrial and myometrial cells. Its antiproliferative action on the endometrium leads to the effective control of uterine bleeding. Concurrently, its selective induction of apoptosis in leiomyoma cells, mediated through the TRAIL signaling pathway, contributes to a reduction in fibroid volume. These tissue-specific actions, without significant impact on normal myometrial cells, underscore the therapeutic potential of this compound in the management of uterine fibroids and endometriosis. Further research and long-term clinical data are essential to fully elucidate its safety and efficacy profile.

References

- 1. ovid.com [ovid.com]

- 2. Selective progesterone receptor modulator development and use in the treatment of leiomyomata and endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Safety and efficacy of the selective progesterone receptor modulator this compound for heavy menstrual bleeding with uterine fibroids: pooled analysis of two 12-month, placebo-controlled, randomized trials - PMC [pmc.ncbi.nlm.nih.gov]

Asoprisnil's Molecular Ballet: A Technical Guide to its Pathway Modulation

For Immediate Release

LAKE FOREST, Illinois – November 29, 2025 – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look at the molecular pathways modulated by Asoprisnil (J867), a selective progesterone receptor modulator (SPRM). This guide details the mechanism of action of this compound, presenting a granular view of its effects on key signaling cascades, particularly in the context of uterine fibroids and endometriosis.

This compound, a synthetic steroidal SPRM, exhibits a unique mixed agonist and antagonist profile on the progesterone receptor (PR). This tissue-selective activity allows it to modulate cellular processes in gynecological tissues with precision. This whitepaper summarizes the key preclinical and clinical findings, offering a structured overview of the quantitative data, detailed experimental methodologies, and visual representations of the modulated molecular pathways.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical studies on this compound, highlighting its dose-dependent effects on various molecular and clinical endpoints.

Table 1: In Vitro Effects of this compound on Leiomyoma Cells

| Target Pathway | Analyte | This compound Concentration | Observation | Source |

| Apoptosis (TRAIL-Mediated) | TRAIL | ≥ 10⁻⁷ M | Significant increase in protein levels at 8 and 24 hours. | [1][2] |

| DR4 | ≥ 10⁻⁷ M | Significant increase in protein levels at 8 and 24 hours. | [1][2] | |

| DR5 | ≥ 10⁻⁷ M | Significant increase in protein levels at 8 and 24 hours. | [1] | |

| Cleaved Caspase-8 | ≥ 10⁻⁷ M | Significant increase in protein levels at 24 hours. | ||

| Cleaved Caspase-7 | ≥ 10⁻⁸ M | Significant increase in protein levels at 24 hours. | ||

| Cleaved Caspase-3 | 10⁻⁸ M and 10⁻⁷ M | Significant increase in protein levels at 24 hours. | ||

| Apoptosis (Intrinsic Pathway) | Bcl-2 | Dose-dependent | Decrease in protein expression. | |

| Cleaved PARP | Dose-dependent | Increase in protein expression. | ||

| Cell Proliferation | PCNA-positive rate | Dose-dependent | Decrease in the number of viable cells. | |

| Extracellular Matrix Remodeling | EMMPRIN | ≥ 10⁻⁷ M | Significant increase in protein content after 48 hours. | |

| MMP-1 | ≥ 10⁻⁷ M | Significant increase in protein content after 48 hours. | ||

| MT1-MMP | ≥ 10⁻⁷ M | Significant increase in protein content after 48 hours. | ||

| TIMP-1 | ≥ 10⁻⁷ M | Significant decrease in protein content after 48 hours. | ||

| TIMP-2 | ≥ 10⁻⁷ M | Significant decrease in protein content after 48 hours. | ||

| Type I Collagen | ≥ 10⁻⁷ M | Significant decrease in protein content after 48 hours. | ||

| Type III Collagen | ≥ 10⁻⁷ M | Significant decrease in protein content after 48 hours. |

Table 2: Clinical Efficacy of this compound in Women with Uterine Fibroids (12-Week Treatment)

| Outcome Measure | This compound Dose | Result | Source |

| Suppression of Uterine Bleeding | 5 mg | 28% of subjects | |

| 10 mg | 64% of subjects | ||

| 25 mg | 83% of subjects | ||

| Reduction in Leiomyoma Volume | 25 mg | 36% median decrease from baseline | |

| Achievement of Amenorrhea (per month) | 10 mg | 66-78% of women | |

| 25 mg | 83-93% of women | ||

| Reduction in Primary Fibroid Volume (12 months) | 10 mg | Up to -48% median change | |

| 25 mg | Up to -63% median change | ||

| Reduction in Uterine Volume (12 months) | 10 mg | Up to -28% median change | |

| 25 mg | Up to -39% median change |

Core Signaling Pathways Modulated by this compound

This compound's therapeutic effects are underpinned by its ability to modulate several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these complex interactions.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's molecular effects.

Cell Culture and Treatment

Uterine leiomyoma and matching myometrial tissues are collected from premenopausal women undergoing hysterectomy. Tissues are minced and digested with collagenase. Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS). For experiments, cells are stepped down to serum-free conditions for 24 hours before treatment with graded concentrations of this compound (typically 10⁻⁹ to 10⁻⁶ M) or vehicle control.

Western Blot Analysis

-

Lysate Preparation: Cells are lysed in a buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA protein assay.

-

Electrophoresis and Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Membranes are blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Membranes are then incubated with primary antibodies (e.g., anti-TRAIL, anti-DR4, anti-DR5, anti-cleaved caspase-3, anti-Bcl-2, anti-MMP-1, anti-TIMP-1) overnight at 4°C. After washing with TBST, membranes are incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified by densitometry and normalized to a loading control such as β-actin or GAPDH.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Leiomyoma cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of this compound for specified time periods (e.g., 24, 48, 72 hours).

-

MTT Incubation: After treatment, 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Solubilization: The medium is removed, and 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (vehicle-treated) cells.

Immunohistochemistry (IHC) for Ki-67 and PTEN

-

Tissue Preparation: Formalin-fixed, paraffin-embedded tissue sections (4-5 µm) are deparaffinized and rehydrated.

-

Antigen Retrieval: Heat-induced epitope retrieval is performed by immersing slides in a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) and heating.

-

Blocking: Endogenous peroxidase activity is quenched with 3% hydrogen peroxide, and non-specific binding is blocked with a serum-free protein block.

-

Primary Antibody Incubation: Sections are incubated with primary antibodies against Ki-67 or PTEN overnight at 4°C.

-

Secondary Antibody and Detection: A biotinylated secondary antibody is applied, followed by a streptavidin-HRP complex. The signal is developed using a diaminobenzidine (DAB) substrate, resulting in a brown precipitate at the site of the antigen.

-

Counterstaining and Mounting: Sections are counterstained with hematoxylin, dehydrated, and mounted.

-

Analysis: The percentage of Ki-67-positive nuclei (proliferation index) or the intensity and localization of PTEN staining are assessed microscopically.

This technical guide provides a foundational understanding of the molecular pathways modulated by this compound. The presented data and methodologies offer a valuable resource for researchers in the field of gynecology and drug development, paving the way for further investigation into the therapeutic potential of SPRMs.

References

The Cellular Effects of Asoprisnil on Uterine Fibroid Cells: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uterine fibroids, or leiomyomas, are the most common benign tumors in women of reproductive age, often leading to significant morbidity, including heavy menstrual bleeding, pelvic pain, and infertility. While surgical interventions have traditionally been the mainstay of treatment, research into non-surgical options has identified the progesterone receptor (PR) as a key therapeutic target. Asoprisnil (J867) is a selective progesterone receptor modulator (SPRM) that has demonstrated significant efficacy in reducing fibroid volume and associated symptoms.[1][2][3] This technical guide provides an in-depth overview of the cellular and molecular mechanisms underlying the therapeutic effects of this compound on uterine fibroid cells, with a focus on its pro-apoptotic, anti-proliferative, and anti-fibrotic actions.

Core Cellular Effects of this compound

This compound exerts a multi-faceted effect on uterine fibroid cells, primarily by inducing apoptosis (programmed cell death), inhibiting cell proliferation, and remodeling the extracellular matrix (ECM).[4][5] A key characteristic of this compound's action is its cell-type specificity, whereby it selectively targets leiomyoma cells while having minimal effect on adjacent normal myometrial cells.

Induction of Apoptosis

This compound triggers apoptosis in uterine fibroid cells through at least two distinct signaling pathways: the extrinsic Tumor Necrosis Factor (TNF)-related apoptosis-inducing ligand (TRAIL) pathway and the intrinsic Endoplasmic Reticulum (ER) stress pathway.

1. Activation of the TRAIL-Mediated Apoptotic Pathway:

This compound upregulates the expression of key components of the TRAIL signaling cascade in leiomyoma cells. This includes a dose-dependent increase in TRAIL and its death receptors, DR4 and DR5. This upregulation leads to the cleavage and activation of initiator caspase-8 and executioner caspases-3 and -7, ultimately resulting in apoptotic cell death. Concurrently, this compound decreases the levels of the X-linked inhibitor of apoptosis protein (XIAP), further promoting the apoptotic process.

2. Induction of Endoplasmic Reticulum (ER) Stress:

This compound also induces apoptosis by triggering ER stress. Treatment with this compound leads to an increase in ubiquitin protein content and the phosphorylation of key ER stress sensors, PERK and eIF2α. This is followed by an upregulation of ATF4 and GRP78, culminating in an increase in the pro-apoptotic transcription factor GADD153 (CHOP). GADD153 plays a crucial role in this compound-induced apoptosis by modulating the expression of Bcl-2 family proteins, leading to the activation of the apoptotic cascade.

Inhibition of Cell Proliferation

This compound effectively inhibits the proliferation of cultured leiomyoma cells. This anti-proliferative effect is demonstrated by a decrease in the number of viable cells and a reduction in the expression of the proliferating cell nuclear antigen (PCNA), a key marker of cell proliferation. Furthermore, this compound has been shown to down-regulate the expression of critical growth factors, including epidermal growth factor (EGF), insulin-like growth factor I (IGF-I), and transforming growth factor-β3 (TGF-β3), which are known to promote fibroid growth.

Remodeling of the Extracellular Matrix

Uterine fibroids are characterized by an excessive accumulation of extracellular matrix (ECM), primarily composed of collagen. This compound contributes to the reduction of fibroid volume by modulating the ECM. It achieves this by:

-

Down-regulating collagen synthesis: this compound significantly decreases the protein content of type I and type III collagen in cultured leiomyoma cells.

-

Up-regulating ECM-degrading enzymes: this compound increases the expression of matrix metalloproteinases (MMPs), such as MMP-1 and MT1-MMP, which are responsible for breaking down collagen. This is mediated through the up-regulation of the extracellular matrix metalloproteinase inducer (EMMPRIN).

-

Down-regulating inhibitors of MMPs: The activity of MMPs is tightly controlled by tissue inhibitors of metalloproteinases (TIMPs). This compound decreases the expression of TIMP-1 and TIMP-2 in leiomyoma cells, further promoting ECM degradation.

Quantitative Data Summary

The following tables summarize the dose-dependent effects of this compound on key molecular markers in cultured uterine leiomyoma cells.

Table 1: Effect of this compound on Apoptosis-Related Proteins

| Protein | This compound Concentration | Incubation Time | Effect | Significance |

| TRAIL | ≥ 10⁻⁷ M | 24 h | Increased | P < 0.05 |

| DR4 | ≥ 10⁻⁷ M | 24 h | Increased | P < 0.05 |

| DR5 | ≥ 10⁻⁷ M | 24 h | Increased | P < 0.05 |

| Cleaved Caspase-8 | ≥ 10⁻⁷ M | 24 h | Increased | P < 0.05 |

| Cleaved Caspase-3 | 10⁻⁸ M, 10⁻⁷ M | 24 h | Increased | P < 0.05 |

| Cleaved Caspase-7 | ≥ 10⁻⁸ M | 24 h | Increased | P < 0.05 |

| XIAP | ≥ 10⁻⁷ M | 24 h | Decreased | P < 0.05 |

| Bcl-2 | Not specified | Not specified | Decreased | - |

| Cleaved PARP | 10⁻⁷ M | 8 h | Increased | P < 0.05 |

Data compiled from studies by Sasaki et al. (2007) and Chen et al. (2006).

Table 2: Effect of this compound on ECM-Related Proteins

| Protein | This compound Concentration | Incubation Time | Effect | Significance |

| EMMPRIN | ≥ 10⁻⁷ M | 48 h | Increased | P < 0.05 |

| MMP-1 | ≥ 10⁻⁷ M | 48 h | Increased | P < 0.05 |

| MT1-MMP | ≥ 10⁻⁷ M | 48 h | Increased | P < 0.05 |

| TIMP-1 | ≥ 10⁻⁷ M | 48 h | Decreased | P < 0.05 |

| TIMP-2 | ≥ 10⁻⁷ M | 48 h | Decreased | P < 0.01 |

| Type I Collagen | ≥ 10⁻⁷ M | 48 h | Decreased | P < 0.01 |

| Type III Collagen | 10⁻⁷ M | 48 h | Decreased | P < 0.05 |

| Type III Collagen | 10⁻⁶ M | 48 h | Decreased | P < 0.01 |

Data compiled from the study by Morikawa et al. (2008).

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on this compound's effects on uterine fibroid cells.

Cell Culture of Human Uterine Leiomyoma and Myometrial Cells

-

Tissue Collection: Uterine leiomyoma and adjacent myometrial tissues are obtained from premenopausal women undergoing hysterectomies, with institutional review board approval and informed consent. Patients should not have received hormonal therapy for at least six months prior to surgery.

-

Cell Isolation: The central part of the leiomyoma tissue is carefully dissected to remove the pseudocapsule. Tissues are minced into small pieces and digested in 0.2% collagenase (w/v) at 37°C for 3-5 hours.

-

Cell Culture: Isolated cells are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/ml penicillin, and 100 µg/ml streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Experimental Treatment: For experiments, cells are subcultured in phenol red-free DMEM with 10% FBS for 120 hours. Subsequently, the cells are stepped down to serum-free conditions for 24 hours before treatment with graded concentrations of this compound (e.g., 10⁻⁹ to 10⁻⁶ M) or vehicle control.

Western Blot Analysis

-

Protein Extraction: After treatment, cells are washed with phosphate-buffered saline (PBS) and lysed in a buffer containing a protease inhibitor cocktail.

-

Protein Quantification: The total protein concentration of the lysates is determined using a bicinchoninic acid (BCA) protein assay kit.

-

Electrophoresis and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with a solution like 5% non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against the target proteins (e.g., TRAIL, DR4, DR5, caspases, PARP, EMMPRIN, MMPs, TIMPs, collagens, β-actin) overnight at 4°C.

-

Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: The intensity of the protein bands is quantified using densitometric analysis software, and the results are normalized to a loading control like β-actin.

References

- 1. academic.oup.com [academic.oup.com]

- 2. contemporaryobgyn.net [contemporaryobgyn.net]

- 3. Therapeutic potential for the selective progesterone receptor modulator this compound in the treatment of leiomyomata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. research.ed.ac.uk [research.ed.ac.uk]

- 5. A novel selective progesterone receptor modulator this compound (J867) inhibits proliferation and induces apoptosis in cultured human uterine leiomyoma cells in the absence of comparable effects on myometrial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Asoprisnil in Inducing Apoptosis in Leiomyoma Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uterine leiomyomas, or fibroids, are the most common benign tumors in women of reproductive age, often leading to significant morbidity, including abnormal uterine bleeding, pelvic pain, and infertility.[1] Progesterone, acting through its receptors (PR-A and PR-B), is a key driver of leiomyoma growth, promoting cell proliferation and inhibiting apoptosis.[1][2][3] Asoprisnil (J867) is a selective progesterone receptor modulator (SPRM) that has demonstrated efficacy in reducing leiomyoma volume in clinical trials.[4] This technical guide provides an in-depth analysis of the molecular mechanisms by which this compound induces apoptosis in leiomyoma cells, presenting key experimental data and methodologies.

Mechanism of Action: Pro-Apoptotic Effects of this compound

This compound exerts a cell-type-specific pro-apoptotic effect on leiomyoma cells while having no comparable effects on normal myometrial cells. This selectivity is crucial for its therapeutic potential. The induction of apoptosis by this compound is a multifaceted process involving the modulation of key apoptotic regulators, primarily through the activation of the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, as well as the induction of endoplasmic reticulum (ER) stress.

Modulation of Apoptosis-Related Proteins

This compound treatment leads to a significant alteration in the expression of key proteins that regulate apoptosis in cultured leiomyoma cells. A dose- and time-dependent decrease in the anti-apoptotic protein Bcl-2 is observed, coupled with an increase in the executioner caspases, cleaved caspase-3 and cleaved poly(adenosine 5'-diphosphate-ribose) polymerase (PARP). Bcl-2 is a critical inhibitor of apoptosis, and its downregulation by this compound is a key event in initiating the apoptotic cascade.

Quantitative Effects of this compound on Apoptotic Markers in Leiomyoma Cells

| Parameter | Treatment | Dose | Time (hours) | Observation | Reference |

| TUNEL-positive rate | This compound | 10⁻⁷ M | 24, 48, 72 | Significant increase | |

| Bcl-2 protein expression | This compound | 10⁻⁸ M to 10⁻⁶ M | 24 | Dose-dependent decrease | |

| Cleaved Caspase-3 expression | This compound | 10⁻⁸ M, 10⁻⁷ M | 24 | Significant increase | |

| Cleaved PARP expression | This compound | 10⁻⁸ M to 10⁻⁶ M | 24 | Dose-dependent increase | |

| TRAIL protein expression | This compound | ≥ 10⁻⁷ M | 8, 24 | Significant increase | |

| Death Receptor 4 (DR4) expression | This compound | ≥ 10⁻⁷ M | 8, 24 | Significant increase | |

| Death Receptor 5 (DR5) expression | This compound | ≥ 10⁻⁷ M | 8, 24 | Significant increase | |

| Cleaved Caspase-8 expression | This compound | ≥ 10⁻⁷ M | 24 | Significant increase | |

| Cleaved Caspase-7 expression | This compound | ≥ 10⁻⁸ M | 24 | Significant increase | |

| XIAP protein expression | This compound | 10⁻⁸ M to 10⁻⁶ M | 24 | Dose-dependent decrease | |

| GADD153 protein expression | This compound | 10⁻⁷ M | 6 | Significant increase |

Signaling Pathways Activated by this compound

This compound-induced apoptosis in leiomyoma cells is mediated by at least two distinct signaling pathways: the extrinsic TNF-related apoptosis-inducing ligand (TRAIL) pathway and the endoplasmic reticulum (ER) stress pathway.

TRAIL-Mediated Apoptotic Pathway

This compound activates the TRAIL-mediated apoptotic pathway in leiomyoma cells. Treatment with this compound leads to a dose-dependent increase in the expression of TRAIL and its death receptors, DR4 and DR5. This is followed by the cleavage and activation of initiator caspase-8 and executioner caspases-7 and -3. Furthermore, this compound downregulates the X-linked chromosome-linked inhibitor of apoptosis protein (XIAP), which further promotes caspase activity.

Caption: this compound-induced TRAIL-mediated apoptosis in leiomyoma cells.

Endoplasmic Reticulum (ER) Stress-Induced Apoptosis

This compound has also been shown to elicit ER stress-induced apoptosis in cultured leiomyoma cells. Treatment with this compound significantly increases the expression of several ER stress markers, including phospho-PERK, phospho-eIF2α, ATF4, and GRP78, followed by an increase in GADD153. GADD153 plays a crucial role in this pathway by modulating the Bcl-2 family of proteins, leading to apoptosis.

Caption: this compound-induced ER stress-mediated apoptosis in leiomyoma cells.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on this compound-induced apoptosis in leiomyoma cells.

Cell Culture

-

Tissue Collection: Uterine leiomyoma and adjacent myometrial tissues are obtained from premenopausal women undergoing hysterectomy, with informed consent and institutional review board approval.

-

Cell Isolation and Culture: Tissues are minced and digested with collagenase. The dispersed cells are then cultured in DMEM supplemented with 10% fetal bovine serum (FBS).

-

Experimental Treatment: For experiments, cells are subcultured and then stepped down to serum-free conditions for 24 hours before being treated with graded concentrations of this compound (typically 10⁻⁹ M to 10⁻⁶ M) or vehicle control.

Apoptosis Assays

Terminal Deoxynucleotidyl Transferase-Mediated dUTP Nick End Labeling (TUNEL) Assay:

-

Cultured cells on chamber slides are fixed with 4% paraformaldehyde.

-

The cells are then permeabilized with 0.1% Triton X-100 in 0.1% sodium citrate.

-

The TUNEL reaction mixture is added to the slides to label the fragmented DNA of apoptotic cells.

-

The slides are counterstained, typically with DAPI, to visualize the nuclei.

-

The percentage of TUNEL-positive cells is determined by counting at least 1000 cells in randomly selected fields under a fluorescence microscope.

Protein Expression Analysis

Western Blot Analysis:

-

Protein Extraction: Total protein is extracted from cultured cells using a lysis buffer.

-

Protein Quantification: Protein concentration is determined using a standard assay (e.g., BCA protein assay).

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the proteins of interest (e.g., Bcl-2, cleaved caspase-3, PARP, TRAIL, DR4, DR5, XIAP, GADD153).

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence detection system.

Caption: General experimental workflow for studying this compound's effects.

Conclusion

This compound induces apoptosis in leiomyoma cells through a multi-pronged approach, primarily by activating the TRAIL-mediated extrinsic pathway and the endoplasmic reticulum stress pathway. This leads to the downregulation of anti-apoptotic proteins like Bcl-2 and the activation of executioner caspases. The cell-type specificity of this compound's pro-apoptotic effects highlights its potential as a targeted therapy for uterine leiomyomas, offering a promising alternative to surgical intervention. Further research into the intricate signaling networks modulated by this compound will continue to refine our understanding of its therapeutic action and may unveil novel targets for the treatment of this prevalent gynecological condition.

References

Methodological & Application

Protocol for the Solubilization of Asoprisnil for In Vitro Cell Culture Applications

Introduction

Asoprisnil is a selective progesterone receptor modulator (SPRM) that has garnered significant interest in gynecological research, particularly for its potential in treating uterine leiomyomas (fibroids). Its mechanism of action involves the induction of apoptosis and inhibition of proliferation in target cells, making it a valuable compound for in vitro studies. Proper dissolution and handling of this compound are critical for obtaining reliable and reproducible experimental results. These application notes provide a detailed protocol for the solubilization of this compound for use in in vitro cell culture experiments, along with a summary of its key properties and signaling pathways.

Data Summary

The following table summarizes the key quantitative data for the preparation of this compound solutions for in vitro cell culture.

| Parameter | Value | Notes |

| Primary Solvent | Dimethyl Sulfoxide (DMSO), Anhydrous | Recommended for preparing high-concentration stock solutions. |

| Alternative Solvent | Ethanol, Absolute | Used in some studies; ensure final concentration in media is non-toxic to cells. |

| Stock Solution Concentration (DMSO) | 10 mM | A standard concentration for laboratory use. |

| Approximate amount for 10 mM Stock | 4.50 mg of this compound per 1 mL of DMSO | Based on a molecular weight of 449.58 g/mol . |

| Storage of Stock Solution | -20°C for short-term (weeks) or -80°C for long-term (months) | Aliquot to avoid repeated freeze-thaw cycles. |

| Working Solution Preparation | Serial dilution of stock solution in sterile cell culture medium | Prepare fresh for each experiment. |

| Final Solvent Concentration in Media | < 0.5% (v/v), ideally ≤ 0.1% (v/v) | To minimize solvent-induced cytotoxicity. |

| Stability in Aqueous Media | Limited | Prepare working solutions immediately before use. |

Experimental Protocols

Materials

-

This compound powder (Molecular Weight: 449.58 g/mol )

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Absolute Ethanol (optional, for alternative protocol)

-

Sterile, nuclease-free microcentrifuge tubes

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile, nuclease-free filter tips

-

Water bath or incubator at 37°C

-

0.22 µm syringe filter (optional, for sterilization)

-

Sterile cell culture medium

Protocol 1: Preparation of 10 mM this compound Stock Solution in DMSO

This is the recommended protocol for preparing a concentrated stock solution of this compound.

-

Weighing the Compound: Accurately weigh approximately 4.50 mg of this compound powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube.

-

Dissolution: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

-

Solubilization: Tightly cap the tube and vortex vigorously for 1-2 minutes to facilitate dissolution. If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes to aid in complete solubilization. Visually inspect the solution to ensure no particulate matter remains.

-

Sterilization (Optional): If required for the specific cell culture application, the 10 mM stock solution can be sterilized by passing it through a 0.22 µm syringe filter into a new sterile tube.

-

Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage or at -80°C for long-term storage.

Protocol 2: Preparation of Working Solutions

-

Thawing the Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

-

Serial Dilutions: Perform serial dilutions of the stock solution into sterile cell culture medium to achieve the desired final concentrations for your experiment.

-

Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture wells is consistent across all treatment groups, including the vehicle control, and remains at a non-toxic level (typically ≤ 0.1%). For example, a 1:1000 dilution of the stock solution will result in a final DMSO concentration of 0.1%.

-

Vehicle Control: Prepare a vehicle control using the same final concentration of DMSO in the cell culture medium as the experimental groups.

-

Immediate Use: Use the freshly prepared working solutions immediately for treating cells.

Visualizations

Experimental Workflow for this compound Dissolution

Caption: Workflow for this compound stock and working solution preparation.

This compound-Induced TRAIL-Mediated Apoptosis Signaling Pathway

Caption: this compound's activation of the TRAIL-mediated apoptotic pathway.

This compound-Induced ER Stress-Mediated Apoptosis Signaling Pathway

Caption: this compound's induction of the ER stress-mediated apoptotic pathway.

Application Notes and Protocols for Asoprisnil in Rodent Models of Endometriosis

Disclaimer: Publicly available, detailed preclinical studies outlining the specific dosage and administration of Asoprisnil in rodent models of endometriosis are limited. One cited study indicated that this compound was not successful in reducing the volume of endometriotic-like lesions in a rat model; however, the detailed experimental protocol for this study is not readily accessible. The following application notes and protocols are therefore based on established methodologies for inducing and evaluating endometriosis in rodent models, combined with the known pharmacological profile of this compound and other Selective Progesterone Receptor Modulators (SPRMs).

Introduction

This compound (J867) is a Selective Progesterone Receptor Modulator (SPRM) characterized by its partial progesterone agonist and antagonist activities[1][2]. It has been a subject of investigation for its therapeutic potential in hormone-dependent gynecological conditions such as endometriosis and uterine fibroids[1][3]. SPRMs represent a class of compounds designed to exert tissue-selective effects on the progesterone receptor (PR), which could offer therapeutic benefits with a more favorable side-effect profile compared to conventional hormonal treatments[3]. In primate studies, this compound has demonstrated the ability to suppress the proliferation of the endometrium.

This document is intended to provide a comprehensive framework for researchers, scientists, and drug development professionals for the evaluation of this compound or other SPRMs in a surgically induced rodent model of endometriosis.

This compound: Hypothesized Mechanism of Action in Endometriosis

The potential therapeutic efficacy of this compound in endometriosis is believed to be mediated through its modulation of the progesterone receptor. By functioning as a partial agonist/antagonist, this compound can elicit antiproliferative effects on endometrial tissue. This action is hypothesized to inhibit the growth and promote the regression of endometriotic lesions.

Caption: Hypothesized mechanism of this compound in endometriosis.

Quantitative Data from Preclinical Studies

Specific quantitative data for this compound in rodent models of endometriosis is not well-documented in available literature. The following table provides a summary of the limited data from various preclinical models.

| Species | Model | Dosage | Administration Route | Key Findings |

| Rat | Endometriosis | Not Specified | Not Specified | Did not reduce the volume of ovarian endometriotic-like lesions. |

| Mouse | Anti-implantation | 0.05, 0.1, 0.2 mg/g/day | Not Specified | Statistically significant decrease in implantation rate and average number of implantation embryos. |

| Cynomolgus Monkey | Toxicology | 90 mg/kg | Not Specified | Abolished menstrual cyclicity and induced endometrial atrophy. |

| Guinea Pig | Anti-uterotrophic | Not Specified | Not Specified | Pronounced anti-uterotrophic effects. |

| Rabbit | Endometrial Effects | > 3 mg/animal | Not Specified | Partial agonist and antagonist effects on the endometrium. |

Experimental Protocol: Surgically Induced Endometriosis in a Rat Model

This section details a standardized protocol for the surgical induction of endometriosis in rats, which can be adapted for the evaluation of therapeutic compounds like this compound.

4.1. Animals

-

Female Sprague-Dawley or Wistar rats, aged 8-10 weeks.

-

Animals should be housed under controlled environmental conditions, including a 12-hour light/dark cycle, with free access to standard laboratory chow and water.

4.2. Materials

-

Anesthetic agent (e.g., ketamine/xylazine combination or isoflurane).

-

Standard surgical instruments (e.g., scissors, forceps, needle holders).

-

Suture material (e.g., 4-0 or 5-0 silk or nylon).

-

Sterile physiological saline.

-

This compound, to be formulated in a suitable vehicle.

-

Vehicle for control group administration.

4.3. Experimental Workflow

Caption: General experimental workflow for testing a compound in a rodent endometriosis model.

4.4. Surgical Procedure

-

Anesthetize the rat following an approved institutional protocol.

-

Perform a midline laparotomy to expose the uterine horns.

-

Ligate the vascular supply to one of the uterine horns.

-

Excise a segment of the ligated uterine horn (approximately 1 cm in length).

-

Immediately place the excised uterine tissue in sterile saline.

-

Open the uterine segment longitudinally and section it into smaller explants (e.g., 2x2 mm).

-

Suture the endometrial explants to the peritoneal wall or other desired locations within the abdominal cavity, ensuring the endometrial layer faces the peritoneal cavity.

-

Close the abdominal wall in layers using appropriate suture material.

-

Administer post-operative analgesics as recommended by veterinary guidelines to minimize pain and distress.

4.5. This compound Administration (Hypothetical Protocol)

-

Preparation: this compound should be dissolved or suspended in a suitable vehicle such as corn oil or 0.5% carboxymethylcellulose. The final concentration should be determined based on the desired dosage and the mean body weight of the animals.

-

Dosage: In the absence of specific data for endometriosis models, a starting dose range of 1-10 mg/kg/day could be considered for initial studies. A dose-response study is highly recommended to identify the optimal therapeutic dose.

-